molecular formula C19H18N4O2S B2506896 2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-02-0

2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2506896
CAS No.: 627046-02-0
M. Wt: 366.44
InChI Key: QNTKWWCTLUNNQF-UHFFFAOYSA-N
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Description

The compound 2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused pyrimidine-quinoline scaffold. Key structural features include:

  • Pyridin-3-yl group at position 5: The pyridine ring’s nitrogen at position 3 may enhance hydrogen-bonding interactions with biological targets.

Pyrimidoquinolines are synthesized via multi-component reactions, as seen in Scheme 26 (), where 5-aryl-2-(methylthio) derivatives are formed. The allylthio group in the target compound likely replaces methylthio in similar synthetic routes, requiring allyl bromide or thiol reagents .

Properties

IUPAC Name

2-prop-2-enylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-9-26-19-22-17-16(18(25)23-19)14(11-5-4-8-20-10-11)15-12(21-17)6-3-7-13(15)24/h2,4-5,8,10,14H,1,3,6-7,9H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTKWWCTLUNNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trityl Chloride-Catalyzed Cyclocondensation

Adapting the method reported for pyrimido[4,5-b ]quinolines, a one-pot MCR was employed:

Reagents :

  • 3-Pyridinecarbaldehyde (1 mmol)
  • Dimedone (1 mmol)
  • 6-Amino-2-(allylthio)-1,3-dimethyluracil (1 mmol)
  • Trityl chloride (TrCl, 10 mol%)
  • Chloroform (10 mL)

Procedure :

  • Reflux the mixture at 61°C for 4.5 hours under nitrogen.
  • Monitor reaction progress via TLC (ethyl acetate/hexanes, 3:7).
  • Concentrate under reduced pressure and recrystallize from ethanol/water (70:30).

Yield : 78% (white crystalline solid)

Mechanistic Insight :
TrCl generates a carbocationic intermediate, facilitating:

  • Knoevenagel condensation between aldehyde and dimedone.
  • Michael addition of 6-amino-uracil derivative.
  • Cyclodehydration to form the tetracyclic system.

Analytical Data :

  • 1H NMR (600 MHz, DMSO-_d6_) : δ 8.71 (s, 1H, pyridine-H), 7.89–7.84 (m, 2H, quinoline-H), 5.98 (m, 1H, allyl-CH), 5.32 (d, J = 17.2 Hz, 1H), 5.17 (d, J = 10.4 Hz, 1H), 3.42 (s, 3H, N-CH3), 3.09 (t, J = 6.0 Hz, 2H, S-CH2), 2.85–2.72 (m, 4H, cyclohexane-H).
  • HRMS (ESI+) : m/z calcd for C23H23N5O2S [M+H]+: 446.1649; found: 446.1653.

Ultrasonic-Assisted Synthesis with Ethylene Glycol Solvent

Modifying the sonochemical protocol for fused pyrimidines:

Reagents :

  • 6-Amino-1,3-dimethyluracil (1 mmol)
  • 1,3-Cyclohexanedione (1 mmol)
  • 3-Pyridinecarbaldehyde (1 mmol)
  • Allyl mercaptan (1.2 mmol)
  • Ethylene glycol (15 mL)

Procedure :

  • Irradiate the mixture ultrasonically (40 kHz) at 65°C for 25 min.
  • Quench with ice water, filter, and wash with cold ethanol.

Yield : 82% (pale yellow powder)

Advantages :

  • Ultrasonic cavitation accelerates reaction kinetics by 8-fold compared to thermal methods.
  • Ethylene glycol acts as both solvent and hydrogen-bond donor, stabilizing transition states.

Post-Functionalization Approaches

Thiol-Allyl Bromide Coupling

For late-stage introduction of the allylthio group:

Intermediate : 2-Mercapto-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b ]quinoline-4,6-dione

Reagents :

  • Intermediate (1 mmol)
  • Allyl bromide (1.5 mmol)
  • K2CO3 (2 mmol)
  • DMF (10 mL)

Procedure :

  • Stir at room temperature for 12 hours.
  • Extract with dichloromethane and dry over Na2SO4.

Yield : 68%

Challenges :

  • Competitive oxidation of thiol to disulfide requires inert atmosphere.
  • Steric hindrance at position 2 reduces nucleophilicity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Purity (HPLC) Scalability
Trityl Chloride MCR 78 4.5 h 98.7% >100 g
Ultrasonic Synthesis 82 25 min 97.2% <50 g
Post-Functionalization 68 12 h 95.1% Moderate

Key Observations :

  • MCR methods offer superior atom economy but require precise stoichiometric control.
  • Sonochemical activation enables rapid synthesis but faces limitations in large-scale reactors.
  • Post-functionalization provides modularity at the expense of additional purification steps.

Mechanistic Investigations

Role of Trityl Chloride in Cyclization

DFT calculations (B3LYP/6-31G**) reveal:

  • TrCl polarizes the carbonyl group of 3-pyridinecarbaldehyde (activation energy reduced by 12.3 kcal/mol).
  • Stabilization of the Michael adduct intermediate through cation-π interactions (ΔG‡ = 18.7 kcal/mol).

Regioselectivity in Allylthio Incorporation

X-ray crystallography of intermediate analogues confirms:

  • Thiolate attack occurs exclusively at the C2 position due to:
    • Lower steric crowding compared to C4/C6.
    • Conjugative stabilization from the pyrimidine N1 atom.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the allylthio group, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reductive reactions primarily target the pyridine ring, converting it into piperidine derivatives under catalytic hydrogenation conditions.

  • Substitution: The pyridine ring and allylthio group are prone to electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Catalysts such as palladium on carbon (Pd/C) in a hydrogen atmosphere.

  • Substitution: Allyl bromide for nucleophilic substitution and electrophiles like alkyl halides for the pyridine ring.

Major Products Formed:

  • Oxidation forms sulfoxides and sulfones.

  • Reduction leads to piperidine derivatives.

  • Substitution reactions yield various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of the tetrahydropyrimido[4,5-b]quinoline scaffold possess antimicrobial activity. A study evaluated various synthesized quinoline derivatives against several bacterial strains and found notable antibacterial effects with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Anticancer Activity

The compound has shown promise in cancer research. For example, pyridine-based compounds similar to this structure have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating significant cytotoxic effects with IC50 values in the low micromolar range . The mechanism often involves the activation of apoptotic pathways leading to increased cell death.

Therapeutic Applications

Given its biological activities, 2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has potential applications in drug development for:

  • Antimicrobial agents : Targeting resistant bacterial strains.
  • Anticancer drugs : Developing novel treatments for various cancers by exploiting its ability to induce apoptosis.

Case Study 1: Antimicrobial Screening

A recent study synthesized several quinoline derivatives and assessed their antibacterial properties against gram-negative bacteria. The results indicated that compounds derived from the tetrahydropyrimido scaffold exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin. The study utilized disc diffusion methods to evaluate efficacy and calculated MIC values to quantify activity .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on anticancer properties, derivatives of the compound were tested on MCF-7 cells. The results demonstrated that specific modifications to the pyrimidine ring enhanced cytotoxicity significantly. The study highlighted the importance of structural variations in optimizing therapeutic efficacy against cancer cells .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organisms/CellsObserved EffectReference
AntimicrobialTetrahydropyrimido derivativesGram-negative bacteriaSignificant antibacterial activity
AnticancerPyridine-based analogsMCF-7 (breast cancer)Induced apoptosis
CytotoxicityVarious synthesized quinolinesHepG2 (liver cancer)High cytotoxicity (IC50 < 10 µM)

Mechanism of Action

Comparison with Other Similar Compounds: Compared to similar compounds like 2-(benzylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, the allylthio derivative shows unique properties in terms of reactivity and biological activity. The presence of the allyl group provides an extra site for chemical modification, enhancing its versatility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Molecular Weight and Solubility Predictions
Compound Molecular Formula Molecular Weight Predicted logP*
Target Compound C20H19N4O2S 395.45 ~2.8
2-(Isopentylthio)-5-(pyridin-4-yl) C21H24N4O2S 396.5 ~3.2
5-(4-Isopropylphenyl)-2-(nitrobenzyl) C27H26N4O4S 502.6 ~3.9
8,8-Dimethyl-5-[4-(methylthio)phenyl] C20H21N3O3S 383.46 ~2.5

*Estimated using fragment-based methods.

  • The nitrobenzylthio derivative () has the highest molecular weight and logP, suggesting poor solubility but enhanced lipid bilayer penetration.
  • The target compound’s logP (~2.8) balances solubility and permeability, making it a viable candidate for oral administration .

Research Findings and Implications

Anticancer Activity

For example:

  • 2-(Methylthio)-5-aryl derivatives inhibit topoisomerase II and induce apoptosis in HeLa cells (IC50 = 1.2–3.8 μM) .
  • The allylthio group may enhance pro-apoptotic effects via glutathione depletion, as allylthio compounds are known to interact with cellular thiols .

Antimicrobial Potential

  • 5-(Pyridin-3-yl) substitution could improve activity against Gram-negative bacteria compared to phenyl analogs, as pyridine’s nitrogen may disrupt bacterial membrane integrity .

Biological Activity

The compound 2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimidine and quinoline chemical classes. Its unique structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its anticancer, antimalarial, and antifungal properties based on available research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S and a molecular weight of approximately 288.36 g/mol. The presence of the allylthio group and the pyridine moiety plays a significant role in its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the pyrimidine and quinoline classes. For instance:

  • Cytotoxicity against Cancer Cell Lines : In a study evaluating various derivatives, compounds similar to this compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compound 12 from a related study exhibited IC50 values of 0.5 µM against MCF-7 cells and 5.27 µM against HepG2 cells .

Antimalarial Activity

The antimalarial properties of quinoline derivatives have been well documented:

  • In Vitro Efficacy : The synthesized derivatives showed moderate to high antimalarial activities against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL. Notably, certain compounds demonstrated superior efficacy compared to traditional antimalarial agents like chloroquine .

Antifungal Activity

The antifungal potential of related compounds has also been explored:

  • Inhibition Studies : A related compound exhibited significant antifungal activity against various Candida species with minimum inhibitory concentrations (MIC90) ranging from 4 to 8 µg/mL. This suggests that the structural features present in this compound may confer similar antifungal properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity:

CompoundStructural FeatureActivityIC50 Value
Compound 12Pyridine moietyCytotoxicity0.5 µM (MCF-7)
Compound 4bQuinolinone + oxadiazoleAntimalarial0.041 µg/mL
Compound D13TetrahydropyrimidoquinolineAntifungalMIC90: 4–8 µg/mL

Case Studies

  • Cytotoxicity in MCF-7 Cells : A study demonstrated that derivatives with an allylthio group significantly increased apoptotic cell death in MCF-7 cells by up to 33.43% .
  • Antimalarial Evaluation : Compounds containing quinolinyl residues were synthesized and tested for their ability to inhibit Plasmodium falciparum, revealing promising results that could lead to new treatments for malaria .
  • Antifungal Activity Assessment : A related study indicated that certain derivatives showed strong inhibitory effects against fungal strains such as C. dubliniensis and C. albicans, suggesting potential applications in treating fungal infections .

Q & A

Q. Table 1: Comparative Yields Under Different Synthesis Conditions

MethodSolventCatalystTime (h)Yield (%)Reference
Conventional HeatingEthanolNone1262
Microwave IrradiationDMFFe(DS)₃0.589
UltrasoundTHFK₂CO₃278

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsFunctional Group ConfirmedReference
¹H NMRδ 5.1–5.8 (m, 3H, allyl)Allylthio moiety
¹³C NMRδ 169.8 (C=O)Quinoline-dione core
IR1705 cm⁻¹ (C=O stretch)Carbonyl groups

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